

Spectroscopic Profile of N,N-Dimethylpiperidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: *N,N*-Dimethylpiperidin-4-amine

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This technical guide provides a comprehensive overview of the spectroscopic data for **N,N-Dimethylpiperidin-4-amine** (CAS No. 50533-97-6), a key intermediate in pharmaceutical and fine chemical synthesis.^[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **N,N-Dimethylpiperidin-4-amine**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.14	m	2H	Axial H at C2, C6
2.58	td	2H	Equatorial H at C2, C6
2.28	s	6H	N(CH ₃) ₂
2.22	m	1H	H at C4
1.82	m	2H	Axial H at C3, C5
1.37	tdd	2H	Equatorial H at C3, C5

Solvent: CDCl₃, Instrument: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm	Assignment
107.76	C4
44.80	C2, C6
44.80	N(CH ₃) ₂
25.90	C3, C5

Solvent: D₂O, Instrument: 400 MHz[2]

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Assignment
2950-2800	C-H stretch (aliphatic)
2825-2765	C-H stretch (N-CH ₃)
1470-1440	C-H bend (CH ₂)
1250-1020	C-N stretch (aliphatic amine)

Note: This is a generalized spectrum for aliphatic amines. Specific experimental data for **N,N-Dimethylpiperidin-4-amine** was not available.

Table 4: Mass Spectrometry (MS) Data

m/z	Ion
129	$[M+H]^+$
128	$[M]^+$

Ionization Mode: Electrospray (ESI) and Electron Ionization (EI)

Experimental Protocols

Synthesis of N,N-Dimethylpiperidin-4-amine

A common method for the synthesis of **N,N-Dimethylpiperidin-4-amine** is through the reductive amination of 1-(tert-Butoxycarbonyl)-4-piperidone.[\[3\]](#)

Materials:

- 1-(tert-Butoxycarbonyl)-4-piperidone
- Dimethylamine hydrochloride
- Sodium cyanoborohydride
- Methanol
- Concentrated Hydrochloric Acid
- 2M Sodium Hydroxide
- Dichloromethane
- Anhydrous Sodium Sulfate

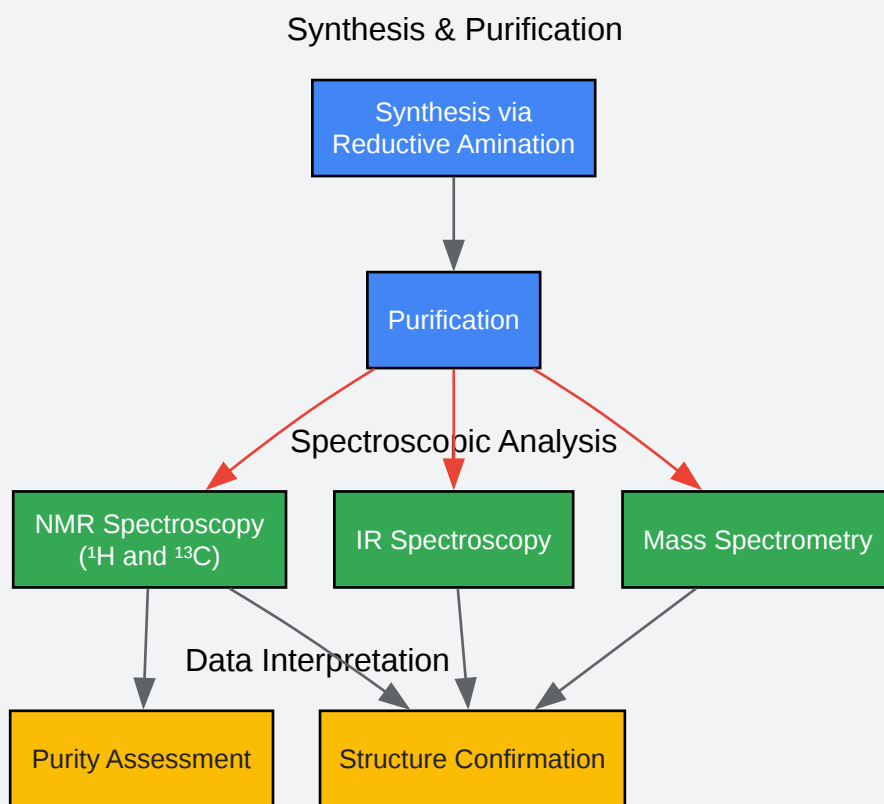
Procedure:

- 1-(tert-Butoxycarbonyl)-4-piperidone (4.75 mmol) is dissolved in methanol (15 mL).
- Dimethylamine hydrochloride (9.8 mmol) and sodium cyanoborohydride (4.3 mmol) are added to the solution at room temperature.
- The reaction mixture is stirred for 4 days.
- Concentrated HCl (10 mL) is added, and the volume is reduced in vacuo.
- The residue is dissolved in water (30 mL) and the pH is adjusted to 10 with a 2M NaOH solution.
- The aqueous solution is extracted with dichloromethane (3 x 20 mL).
- The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed in vacuo to yield **N,N-Dimethylpiperidin-4-amine**.[\[3\]](#)

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of **N,N-Dimethylpiperidin-4-amine**.

Workflow for Spectroscopic Analysis of N,N-Dimethylpiperidin-4-amine



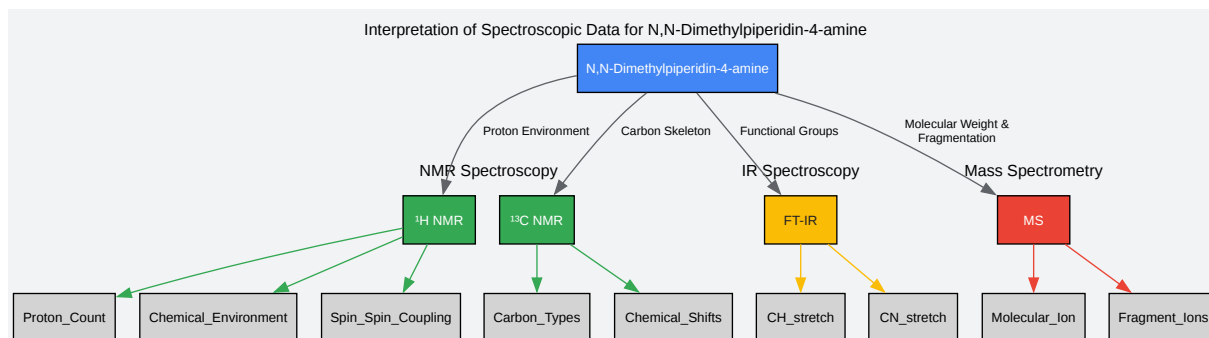
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Caption: Logical workflow for the synthesis and spectroscopic characterization.

Mandatory Visualizations

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates the relationship between the different spectroscopic techniques and the structural information they provide for **N,N-Dimethylpiperidin-4-amine**.



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Caption: Relationship between spectroscopic techniques and structural information.

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